molecular formula C10H12N2O4 B15193819 2,4(1H,3H)-Pyrimidinedione, 6-ethynyl-1-((2-hydroxyethoxy)methyl)-5-methyl- CAS No. 125056-89-5

2,4(1H,3H)-Pyrimidinedione, 6-ethynyl-1-((2-hydroxyethoxy)methyl)-5-methyl-

Cat. No.: B15193819
CAS No.: 125056-89-5
M. Wt: 224.21 g/mol
InChI Key: PLMDRSHIPAEVJO-UHFFFAOYSA-N
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Description

6Ethynyl-1(-2OHEtOMe)T is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6Ethynyl-1(-2OHEtOMe)T typically involves multi-step organic reactions. One common method includes the initial formation of the ethynyl group through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The hydroxyl-ethoxy-methoxy substituent can be introduced through subsequent etherification and hydroxylation reactions.

Industrial Production Methods

Industrial production of 6Ethynyl-1(-2OHEtOMe)T may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6Ethynyl-1(-2OHEtOMe)T undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form alkanes or alkenes.

    Substitution: The hydroxyl-ethoxy-methoxy substituent can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

6Ethynyl-1(-2OHEtOMe)T has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6Ethynyl-1(-2OHEtOMe)T exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The hydroxyl-ethoxy-methoxy substituent can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    6Ethynyl-1(-2OHMe)T: Similar structure but lacks the ethoxy group, leading to different reactivity and solubility.

    6Ethynyl-1(-2OHEt)T: Similar structure but lacks the methoxy group, affecting its chemical properties and applications.

Uniqueness

6Ethynyl-1(-2OHEtOMe)T is unique due to the presence of both the ethynyl group and the hydroxyl-ethoxy-methoxy substituent, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

125056-89-5

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

6-ethynyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H12N2O4/c1-3-8-7(2)9(14)11-10(15)12(8)6-16-5-4-13/h1,13H,4-6H2,2H3,(H,11,14,15)

InChI Key

PLMDRSHIPAEVJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)C#C

Origin of Product

United States

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